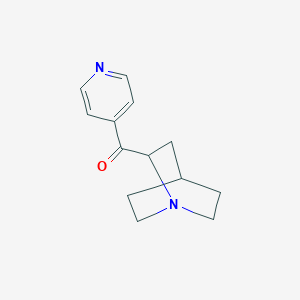
Pyridin-4-yl(quinuclidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-yl(quinuclidin-2-yl)methanone: is a heterocyclic compound that features both a pyridine ring and a quinuclidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanone typically involves the reaction of pyridine derivatives with quinuclidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a quinuclidine derivative in the presence of a suitable catalyst . Another approach involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-yl(quinuclidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxidant under mild conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted pyridine derivatives.
Scientific Research Applications
Pyridin-4-yl(quinuclidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active site of the kinase enzyme, thereby inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Pyridin-4-yl(quinuclidin-2-yl)methanone can be compared with other similar compounds, such as:
Pyridin-2-yl-methanone: This compound also features a pyridine ring but lacks the quinuclidine moiety, making it less sterically hindered and potentially less selective in its biological activity.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring instead of a quinuclidine moiety, which can lead to different steric and electronic properties.
Uniqueness: The presence of both the pyridine and quinuclidine moieties in this compound provides a unique combination of steric and electronic properties, making it a versatile scaffold for the development of biologically active molecules.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10/h1-2,5-6,10,12H,3-4,7-9H2 |
InChI Key |
AGPHCKRUQYHTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
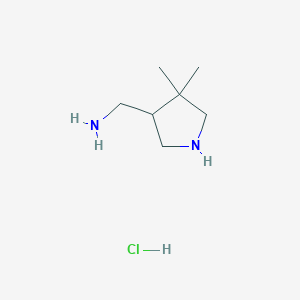
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
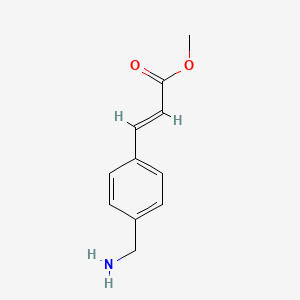

![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
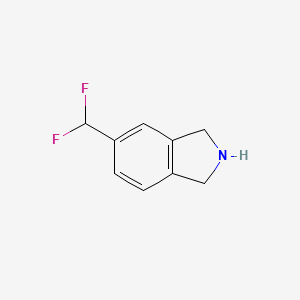
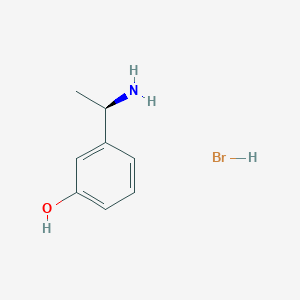
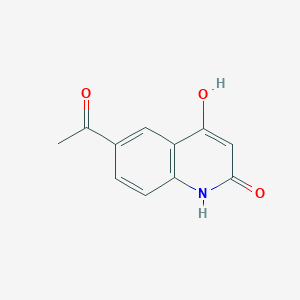
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
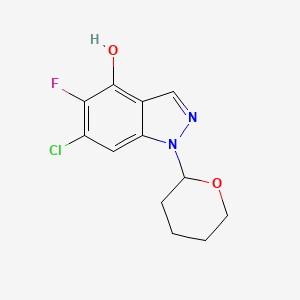
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)

